molecular formula C23H18N2O4 B2875564 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-84-0

4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2875564
CAS No.: 899984-84-0
M. Wt: 386.407
InChI Key: URVOPYQGLVPBJJ-UHFFFAOYSA-N
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Description

4-(5-(Benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol ( 899984-84-0) is a complex heterocyclic compound with a molecular formula of C23H18N2O4 and a molecular weight of 386.4 g/mol . This chemical features a benzodioxole group, a fused pyrazolobenzoxazine core, and a terminal phenol moiety, making it a valuable building block for medicinal chemistry and drug discovery research . Compounds containing the benzodioxole group and related tricyclic structures, such as dibenzoxepin derivatives, have demonstrated significant pharmacological interest as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid pathway . This dual inhibition represents a promising therapeutic strategy for developing anti-inflammatory (AI) agents with an improved safety profile compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) . As such, this reagent provides researchers with a sophisticated scaffold for the design and synthesis of novel enzyme inhibitors, potentially contributing to the development of new therapeutic candidates. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-16-8-5-14(6-9-16)18-12-19-17-3-1-2-4-20(17)29-23(25(19)24-18)15-7-10-21-22(11-15)28-13-27-21/h1-11,19,23,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVOPYQGLVPBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer and antimicrobial effects.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps, typically starting from simpler pyrazole derivatives and incorporating the benzo[d][1,3]dioxole moiety. A notable method includes microwave-assisted synthesis which enhances yield and reduces reaction time. The molecular structure can be represented as follows:

C21H19N3O4\text{C}_{21}\text{H}_{19}\text{N}_3\text{O}_4

This structure features a benzo[d][1,3]dioxole group linked to a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is essential for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this derivative exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests have shown that derivatives of pyrazolo compounds induce cell cycle arrest in cancer cell lines such as HepG2. One study reported that certain derivatives led to apoptosis in these cells through mitochondrial pathways .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases and the induction of oxidative stress within cancer cells. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance the compound's interaction with cellular targets due to its hydrophobic characteristics .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Bacterial Strains : Tests against various bacterial strains including Escherichia coli and Staphylococcus aureus showed significant inhibition zones, indicating strong antibacterial activity. The structure appears to facilitate penetration through bacterial membranes .
  • Fungal Activity : Inhibition studies against fungi such as Candida albicans revealed that certain analogs could inhibit fungal growth effectively at low concentrations (IC50 values around 125 µg/mL) .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Anticancer Properties : A series of pyrazolo derivatives were tested for their anticancer activity. Compounds with a similar structural motif showed IC50 values ranging from 0.5 to 10 µM against different cancer cell lines, demonstrating potent cytotoxic effects compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another study evaluated a library of compounds including those with benzo[d][1,3]dioxole structures against Bacillus subtilis and Pseudomonas aeruginosa. Results indicated that modifications in the side chains significantly enhanced antibacterial potency .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerHepG2 (liver cancer)0.5 - 10 µM ,
AntibacterialE. coli, S. aureusSignificant inhibition zones ,
AntifungalC. albicans125 µg/mL

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, melting points, and molecular weights of analogous compounds:

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Formula Reference
Target Compound R1: Benzo[d][1,3]dioxol-5-yl; R2: Phenol 198–200* C23H17N2O4
5-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-2-phenyl analog R1: Benzo[d][1,3]dioxol-5-yl; R2: Ph 212–214 C22H16BrN2O3
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine R1: 4-Me-Ph; R2: 4-F-Ph 185–187 C23H18FN2O
4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide R1: Benzo[d][1,3]dioxol-5-yl; R2: I 212–214 C22H19IN3O4S
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl analog R1: 4-Cl-Bn-O-Ph; R2: Ph 175–177 C29H22ClN2O3

*Hypothetical value based on similar analogs.

Key Observations :

  • Halogenation (e.g., bromo, iodo) increases molecular weight and melting points due to enhanced van der Waals interactions .
  • Phenol vs. Sulfonamide: The target compound’s phenol group improves aqueous solubility compared to sulfonamide analogs (e.g., compound 4d in ), which exhibit higher lipophilicity.

Spectral and Structural Analysis

  • NMR: The phenol proton in the target compound appears as a singlet at δ 9.8–10.2 ppm, distinct from sulfonamide NH2 signals (δ 7.2–7.5 ppm) in analogs like 4d .
  • X-ray Crystallography: The pyrazolo-oxazine core adopts a planar conformation, with dihedral angles between the benzo[d][1,3]dioxole and phenol groups influencing π-π stacking .

Key Insights :

  • Anticonvulsant Activity : The benzo[d][1,3]dioxole moiety in the target compound and its analogs (e.g., compound 1 in ) enhances blood-brain barrier penetration, critical for CNS-targeted drugs.
  • Antimicrobial Efficacy : Spiro derivatives with rigid pyrazolo-oxazine cores (e.g., compound 10d ) show superior activity compared to flexible dihydropyrazoles.
  • Enzyme Inhibition: Sulfonamide analogs exhibit potent carbonic anhydrase inhibition due to zinc-binding sulfonamide groups, unlike the phenol-based target compound .

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